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Compound of Interest

Compound Name: DMT-dG(dmf) Phosphoramidite

Cat. No.: B11771731 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of N2-Dimethylformamidine-5'-O-(4,4'-

dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite],

commonly known as DMT-dG(dmf) Phosphoramidite. Targeted at researchers, scientists, and

professionals in drug development, this document details the compound's chemical properties,

its critical role in automated oligonucleotide synthesis, and comprehensive experimental

protocols.

Core Properties of DMT-dG(dmf) Phosphoramidite
DMT-dG(dmf) Phosphoramidite is a key building block in the chemical synthesis of DNA. It is

a modified and protected version of the nucleoside deoxyguanosine, optimized for the efficient

and high-fidelity construction of oligonucleotides. The protecting groups, Dimethoxytrityl (DMT)

on the 5'-hydroxyl, dimethylformamidine (dmf) on the exocyclic amine of the guanine base, and

a cyanoethyl group on the phosphoramidite moiety, ensure specific and controlled reactions

during the synthesis cycle.
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Property Value Reference

CAS Number 330628-04-1 [1][2][3][4][5][6]

Molecular Weight 824.90 g/mol [1][3][4][5][6][7]

Molecular Formula C43H53N8O7P [1][3][5][6][7]

Appearance White to off-white powder [1][3][5]

Purity ≥98.0% (HPLC) [5][7]

Storage -20°C [1][4][5][6]

The Role of Protecting Groups in Oligonucleotide
Synthesis
The success of solid-phase oligonucleotide synthesis hinges on the strategic use of protecting

groups to prevent unwanted side reactions.[8] In DMT-dG(dmf) Phosphoramidite, each group

serves a distinct purpose:

5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the

deoxyribose sugar. Its removal at the start of each synthesis cycle is a controlled step that

allows the sequential addition of the next nucleotide.[3][5][8]

N-dimethylformamidine (dmf) group: Protecting the exocyclic amino group of the guanine

base, the dmf group is crucial for preventing side reactions during the phosphitylation and

coupling steps.[8] A key advantage of the dmf group over traditional protecting groups like

isobutyryl (iBu) is its faster removal during the final deprotection step, which is particularly

beneficial for high-throughput synthesis and for creating G-rich sequences.[4][9]

3'-Cyanoethyl group: This group protects the phosphorus atom of the phosphoramidite,

preventing undesired reactions until the oxidation step.[5][8]

Experimental Protocol: Solid-Phase Oligonucleotide
Synthesis
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The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process

performed on an automated synthesizer. Each cycle, which adds one nucleotide to the growing

chain, consists of four main steps: detritylation, coupling, capping, and oxidation.[2][10][11][12]

Materials and Reagents:
Solid Support: Controlled Pore Glass (CPG) or polystyrene with the initial nucleoside

attached.

Phosphoramidites: DMT-protected deoxynucleoside phosphoramidites (including DMT-

dG(dmf)) dissolved in anhydrous acetonitrile.

Activator: A weak acid, such as 5-Ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile.

Capping Solution A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.

Capping Solution B: N-Methylimidazole in THF.

Oxidizing Solution: Iodine in a mixture of THF, pyridine, and water.

Deblocking Solution: A strong acid, such as trichloroacetic acid (TCA) in dichloromethane, for

DMT removal.

Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of

ammonium hydroxide and methylamine (AMA).

Synthesis Cycle:
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Fig. 1: Automated solid-phase oligonucleotide synthesis cycle.
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1. Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the

nucleoside attached to the solid support, exposing a free hydroxyl group for the next reaction.

[2][6][13]

2. Coupling: The DMT-dG(dmf) phosphoramidite, activated by a weak acid like tetrazole, is

added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl

group of the growing oligonucleotide chain, forming a phosphite triester linkage.[2][12][14] High

coupling efficiency, typically between 98% and 99.5%, is crucial for the synthesis of long and

high-quality oligonucleotides.[12][15]

3. Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any

unreacted 5'-hydroxyl groups are "capped" by acetylation. This renders them unreactive in

subsequent cycles.[2][12][16]

4. Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate

triester using an oxidizing agent like iodine. This completes one cycle of nucleotide addition.[2]

[12][16]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Final Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all

remaining protecting groups are removed. The use of the dmf protecting group on guanine

significantly accelerates the deprotection step compared to the traditional isobutyryl (iBu)

group.

Protecting Group on dG
Deprotection Conditions
(Concentrated Ammonia)

Reference

isobutyryl (iBu) 8 hours at 65°C [17]

dimethylformamidine (dmf)
1 hour at 65°C or 2 hours at

55°C
[4][8]

For even faster deprotection, a mixture of aqueous ammonium hydroxide and aqueous

methylamine (AMA) can be used. With a monomer set including Ac-dC and dmf-dG,
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deprotection can be achieved in as little as 10 minutes at 65°C.[9][14]

Protocol for Cleavage and Deprotection (dmf-dG):

The solid support is treated with concentrated ammonium hydroxide or AMA solution.

The mixture is heated at a specified temperature (e.g., 55°C or 65°C) for the appropriate

duration to cleave the oligonucleotide from the support and remove the cyanoethyl and base

protecting groups.

The supernatant containing the deprotected oligonucleotide is collected.

The final product is typically purified using methods like High-Performance Liquid

Chromatography (HPLC) to isolate the full-length oligonucleotide from shorter failure

sequences.

Conclusion
DMT-dG(dmf) Phosphoramidite is an essential reagent for the rapid and efficient synthesis of

custom DNA oligonucleotides. Its key feature, the dmf protecting group, facilitates significantly

faster deprotection protocols, enhancing throughput and making it particularly suitable for the

synthesis of G-rich sequences and long oligonucleotides. A thorough understanding of its

properties and the associated experimental protocols is fundamental for researchers and

developers in the fields of molecular biology, diagnostics, and therapeutic oligonucleotide

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. glenresearch.com [glenresearch.com]

2. benchchem.com [benchchem.com]

3. twistbioscience.com [twistbioscience.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.glenresearch.com/media/productattach/import/application_guides/Deprotection_Guide_20200110.pdf
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.benchchem.com/product/b11771731?utm_src=pdf-body
https://www.benchchem.com/product/b11771731?utm_src=pdf-custom-synthesis
https://www.glenresearch.com/media/maravai/productattachments/technical_bulletin/TB_NaOH_Deprotection.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_on_DMT_dT_Phosphoramidite_d11_for_Oligonucleotide_Synthesis.pdf
https://www.twistbioscience.com/blog/science/simple-guide-phosphoramidite-chemistry-and-how-it-fits-twist-biosciences-commercial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11771731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Fast Deprotection [qualitysystems.com.tw]

5. shop.hongene.com [shop.hongene.com]

6. Oligonucleotide Synthesis | Phosphoramidite Method | Danaher Life Sciences [shop.leica-
microsystems.com]

7. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature
Experiments [experiments.springernature.com]

8. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]

9. glenresearch.com [glenresearch.com]

10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

11. blog.biosearchtech.com [blog.biosearchtech.com]

12. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]

13. biotage.com [biotage.com]

14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified
Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

15. arep.med.harvard.edu [arep.med.harvard.edu]

16. atdbio.com [atdbio.com]

17. scribd.com [scribd.com]

To cite this document: BenchChem. [The Essential Guide to DMT-dG(dmf) Phosphoramidite:
Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11771731#dmt-dg-dmf-phosphoramidite-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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